3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . This compound can also affect various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid is unique due to its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQIIWCZQSTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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